Methyl 2-amino-2-(oxetan-3-yl)acetate
Description
Methyl 2-amino-2-(oxetan-3-yl)acetate is a small-molecule compound featuring a strained four-membered oxetane ring and an amino-acetate backbone. Its molecular formula is C₈H₁₃NO₇ when combined with oxalic acid (as a 2:1 salt; CAS 1638759-46-2) . The free base form has a molecular weight of 235.2 g/mol and is often utilized in medicinal chemistry as a peptidomimetic module due to the oxetane ring’s ability to enhance metabolic stability and bioavailability .
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-2-(oxetan-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)5(7)4-2-10-3-4/h4-5H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBXHAVHVOZWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1COC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703906, DTXSID401294808 | |
| Record name | Methyl amino(oxetan-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Methyl α-amino-3-oxetaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394653-41-9, 394653-44-2, 394653-40-8 | |
| Record name | (+)-Methyl α-amino-3-oxetaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394653-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Methyl α-amino-3-oxetaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394653-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl amino(oxetan-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Methyl α-amino-3-oxetaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-2-(oxetan-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Methyl 2-amino-2-(oxetan-3-yl)acetate is a compound that has garnered interest in the fields of medicinal and organic chemistry due to its unique structural features, particularly the oxetane ring. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 145.16 g/mol. The presence of the oxetane ring contributes to its reactivity and interaction with biological systems. The compound can be synthesized through various methods, typically involving multi-step reactions that introduce the oxetane structure and amino functionalities .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxetane ring and amino group facilitate the formation of hydrogen bonds, allowing the compound to modulate enzyme activity effectively. This interaction can lead to alterations in metabolic pathways, making it a candidate for further pharmacological studies .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Interaction : The compound has been studied for its potential to inhibit specific enzymes, impacting various biological processes.
- Cellular Effects : Preliminary studies suggest that it may influence cell viability and proliferation in different cell lines .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Enzyme Interaction Studies : In vitro studies have demonstrated that this compound can interact with enzymes involved in metabolic pathways. For instance, its ability to modulate glycogen synthase kinase (GSK)-3β activity has been explored, indicating potential implications in neurodegenerative diseases such as Alzheimer's .
- Cytotoxicity Assessments : A study evaluating the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7, HepG2) showed minimal cytotoxicity at concentrations up to 10 µM, suggesting a favorable safety profile for potential therapeutic applications .
- Mechanistic Insights : The mechanism by which this compound exerts its biological effects is under investigation. It is hypothesized that the oxetane moiety may undergo ring-opening reactions, leading to reactive intermediates that interact with biomolecules .
Future Directions
Given its unique structure and promising biological activity, further research is warranted to explore:
- Pharmacokinetics : Understanding how this compound behaves in biological systems will be crucial for its development as a therapeutic agent.
- Expanded Biological Testing : Investigating its effects across a broader range of biological targets and conditions could unveil new therapeutic avenues.
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between Methyl 2-amino-2-(oxetan-3-yl)acetate and related compounds.
Table 1: Comparative Analysis of Structurally Related Compounds
Structural and Functional Insights
Oxetane vs. Oxolane Rings
- The oxetane ring in this compound imposes significant ring strain, which increases polarity and improves aqueous solubility compared to the five-membered oxolane (tetrahydrofuran) analogs . However, oxolane derivatives exhibit lower metabolic clearance due to reduced susceptibility to oxidative enzymes .
Amino Group Modifications
- Boc Protection: The Boc-protected variant (C₁₁H₁₉NO₅) is preferred in solid-phase peptide synthesis to prevent unwanted side reactions .
- Carbamate Derivative: 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid (C₇H₁₁NO₅) introduces a polar carboxylic acid group, enabling salt bridge formation in target proteins .
Ester Substituents
- Methyl and ethyl esters (e.g., C₆H₁₁NO₃ vs. C₇H₁₃NO₃) offer moderate lipophilicity, while the tert-butyl ester (C₉H₁₇NO₃) enhances membrane permeability due to increased hydrophobicity .
Aromatic vs. Heterocyclic Substituents
- Aromatic analogs like Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl (C₁₀H₁₄ClNO₃) are tailored for CNS targets, leveraging π-π interactions with neurotransmitter receptors . In contrast, brominated dihydroisoxazole derivatives (C₆H₉BrN₂O₃) are designed for covalent inhibition via halogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
